

# A Technical Guide to Cinatrin C3: A Phospholipase A2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Cinatrin C3 |           |
| Cat. No.:            | B15575834   | Get Quote |

Disclaimer: Information regarding the therapeutic applications of **Cinatrin C3** is exceptionally limited in publicly available scientific literature. The majority of research dates back to its initial discovery and characterization in the early 1990s. This document summarizes all available data; however, it does not represent a comprehensive therapeutic profile due to the scarcity of in-depth preclinical and clinical studies. A similarly named but distinct therapeutic target, Complement Component 3 (C3), is a subject of extensive research and should not be confused with **Cinatrin C3**.

### Introduction

**Cinatrin C3** is a naturally occurring γ-lactone that belongs to a family of compounds known as cinatrins, which were first isolated from the fermentation broth of the fungus Circinotrichum falcatisporum RF-641.[1][2] Among the isolated cinatrins, **Cinatrin C3** has been identified as the most potent inhibitor of phospholipase A2 (PLA2), an enzyme group with a critical role in inflammation and various cellular signaling pathways.[3] Its inhibitory action on PLA2 suggests potential, albeit largely unexplored, therapeutic applications in inflammatory conditions.

# **Chemical Properties**



| Property          | Value                             |  |
|-------------------|-----------------------------------|--|
| CAS Number        | 136266-37-0[4][5]                 |  |
| Molecular Formula | C18H30O8[4][5]                    |  |
| Molecular Weight  | 374.43 g/mol [4][5]               |  |
| Appearance        | Colorless Acicular Crystalline[2] |  |
| Synonyms          | Cinatrin C[4]                     |  |

# **Mechanism of Action and Biological Activity**

The primary mechanism of action of **Cinatrin C3** is the inhibition of phospholipase A2 (PLA2). [3][5] PLA2 enzymes are responsible for hydrolyzing the sn-2 position of membrane glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting PLA2, **Cinatrin C3** can theoretically suppress the production of these inflammatory molecules.

Studies have shown that the inhibition of rat platelet PLA2 by **Cinatrin C3** is noncompetitive and independent of calcium and substrate concentrations, suggesting a direct interaction with the enzyme.[3]

# **Quantitative Data on Inhibitory Activity**

The inhibitory potency of **Cinatrin C3** against various phospholipase A2 enzymes has been quantified, as summarized in the table below.

| Enzyme Source            | IC50                | Ki           | Inhibition Type   |
|--------------------------|---------------------|--------------|-------------------|
| Rat Platelet PLA2        | 70 μM[3][5]         | 36 μM[3]     | Noncompetitive[3] |
| Porcine Pancreas<br>PLA2 | Inhibition observed | Not reported | Not reported      |
| Naja naja Venom<br>PLA2  | Inhibition observed | Not reported | Not reported      |



# **Potential Therapeutic Applications**

Given its inhibitory effect on PLA2, **Cinatrin C3** has been noted for its potential anti-inflammatory activity.[6][7] The release of arachidonic acid by PLA2 is a key step in the inflammatory cascade, and inhibitors of this enzyme are of significant interest for the development of anti-inflammatory drugs. However, it is crucial to note that beyond this initial characterization, there is a lack of published research on the efficacy and safety of **Cinatrin C3** in preclinical or clinical models of inflammatory diseases.

# **Experimental Protocols**

Detailed experimental protocols for the therapeutic application of **Cinatrin C3** are not available in the cited literature. The original studies from 1992 describe the isolation and initial enzymatic assays.[1][3]

Isolation of Cinatrins: Cinatrins were isolated from the fermentation broth of Circinotrichum falcatisporum RF-641. The process involved chromatographic techniques, including high-pressure liquid chromatography (HPLC) and thin-layer chromatography, to separate the different cinatrin compounds.[1]

Phospholipase A2 Inhibition Assay (General Description from original study): The inhibitory activity of **Cinatrin C3** was determined by measuring its effect on the enzymatic activity of purified PLA2 from sources such as rat platelets. The assay would typically involve incubating the enzyme with a phospholipid substrate in the presence and absence of **Cinatrin C3** and measuring the rate of fatty acid release. The IC50 value was then calculated as the concentration of **Cinatrin C3** required to inhibit 50% of the enzyme's activity.[3]

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of Cinatrin C3 as a PLA2 inhibitor.

#### Conclusion

**Cinatrin C3** is a potent, naturally derived inhibitor of phospholipase A2. While its mechanism of action points to potential therapeutic value as an anti-inflammatory agent, the scientific community has not extensively pursued its development since its discovery. The lack of recent studies, preclinical models, and clinical trials means that its therapeutic applications remain speculative. Further research would be necessary to validate its efficacy, safety, and clinical relevance. It is essential to distinguish **Cinatrin C3** from the well-researched therapeutic target, Complement C3, to avoid confusion in scientific and drug development contexts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinatrin C3, CasNo.136266-37-0 BOC Sciences United States [bocscichem.lookchem.com]



- 3. Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cinatrin C3 | 136266-37-0 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Cinatrin C3: A Phospholipase A2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15575834#potential-therapeutic-applications-of-cinatrin-c3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com